molecular formula C12H16ClN5S B262648 N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine

N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine

Katalognummer B262648
Molekulargewicht: 297.81 g/mol
InChI-Schlüssel: YWRPMMQIXVUBCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine, also known as CTAP, is a compound that has been extensively studied for its potential therapeutic applications. CTAP belongs to the class of compounds known as opioid receptor antagonists, which are widely used as pharmacological tools to study the function of the opioid system in the body.

Wissenschaftliche Forschungsanwendungen

N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has been extensively used as a pharmacological tool to study the function of the opioid system in the body. It has been shown to selectively block the effects of the mu-opioid receptor, which is involved in the modulation of pain, reward, and addiction. N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has also been used to investigate the role of the opioid system in various physiological processes such as stress, anxiety, and depression.

Wirkmechanismus

N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine acts as a competitive antagonist at the mu-opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. By binding to the mu-opioid receptor, N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine blocks the binding of endogenous opioid peptides such as beta-endorphin and enkephalins, which are involved in the modulation of pain and reward. This results in the inhibition of the downstream signaling pathways that are activated by the mu-opioid receptor.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has been shown to produce a range of biochemical and physiological effects, including the inhibition of pain, the modulation of stress and anxiety, and the attenuation of drug-seeking behavior. In animal studies, N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has been shown to reduce the rewarding effects of drugs such as cocaine and morphine, suggesting that it may have potential as a treatment for drug addiction. N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has also been shown to reduce the symptoms of anxiety and depression in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine is its selectivity for the mu-opioid receptor, which allows for the specific modulation of this receptor without affecting other opioid receptors. This makes N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine a useful tool for studying the function of the mu-opioid receptor in various physiological processes. However, one limitation of N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine is its poor solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine, including the development of more potent and selective mu-opioid receptor antagonists, the investigation of the role of the opioid system in various disease states, and the development of N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine-based therapies for the treatment of addiction, anxiety, and depression. Additionally, the use of N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine in combination with other drugs may provide new insights into the complex interactions between the opioid system and other neurotransmitter systems in the body.

Synthesemethoden

The synthesis of N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine involves the reaction of 2-chlorobenzyl chloride with 3-mercaptopropylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 1-methyl-1H-tetrazole-5-thiol to yield the final product, N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine. The synthesis method has been optimized to produce high yields of N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine with high purity.

Eigenschaften

Produktname

N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine

Molekularformel

C12H16ClN5S

Molekulargewicht

297.81 g/mol

IUPAC-Name

N-[(2-chlorophenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C12H16ClN5S/c1-18-12(15-16-17-18)19-8-4-7-14-9-10-5-2-3-6-11(10)13/h2-3,5-6,14H,4,7-9H2,1H3

InChI-Schlüssel

YWRPMMQIXVUBCT-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCCNCC2=CC=CC=C2Cl

Kanonische SMILES

CN1C(=NN=N1)SCCCNCC2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.